molecular formula C11H14O5 B589712 Vanillylmandelic Acid Ethyl Ester CAS No. 52058-11-4

Vanillylmandelic Acid Ethyl Ester

Cat. No.: B589712
CAS No.: 52058-11-4
M. Wt: 226.228
InChI Key: JANQOURSKMXOPR-UHFFFAOYSA-N
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Description

Vanillylmandelic Acid Ethyl Ester is an organic compound with the molecular formula C11H14O5. It is a derivative of vanillylmandelic acid, which is a metabolite of catecholamines such as epinephrine and norepinephrine. This compound is characterized by the presence of an ester functional group, which is formed by the reaction of vanillylmandelic acid with ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Vanillylmandelic Acid Ethyl Ester can be synthesized through esterification, a reaction between vanillylmandelic acid and ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ester bond. Concentrated sulfuric acid is commonly used as the catalyst for this reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, are crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Vanillylmandelic Acid Ethyl Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Vanillylmandelic acid and ethanol.

    Oxidation: Various oxidation products depending on the specific conditions.

    Reduction: Alcohol derivatives of the original ester.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Vanillylmandelic Acid Ethyl Ester involves its metabolism and interaction with various enzymes and receptors in the body. As a metabolite of catecholamines, it is involved in the degradation pathways of epinephrine and norepinephrine. The compound is excreted in the urine and can be measured to assess catecholamine metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vanillylmandelic Acid Ethyl Ester is unique due to its specific ester functional group, which imparts different chemical properties compared to its parent compound, vanillylmandelic acid. This ester group makes it more lipophilic and alters its reactivity in chemical reactions.

Biological Activity

Vanillylmandelic acid ethyl ester (VMAEE) is a derivative of vanillylmandelic acid (VMA), which is an important metabolite of catecholamines such as epinephrine and norepinephrine. This compound has garnered attention in both clinical and research contexts due to its potential biological activities, including antioxidant properties, implications in neuroendocrine tumors, and its role in metabolic pathways.

  • Chemical Formula : C₁₁H₁₄O₅
  • Molecular Weight : 226.23 g/mol
  • CAS Number : 55-10-7
  • Melting Point : 132-134 °C (decomposes)
  • Boiling Point : 421.3 °C at 760 mmHg
  • Density : 1.4 g/cm³

Antioxidant Properties

VMAEE exhibits significant antioxidant activity, which can be quantified using various assays. The compound has been shown to reduce oxidative stress by scavenging free radicals. In particular, its IC50 value for the DPPH radical is approximately 33 μM, indicating its effectiveness in inhibiting oxidative processes .

Cardiovascular Effects

Research has demonstrated that VMAEE can influence cardiovascular parameters. In a study involving Wistar rats, intra-arterial injections of VMAEE at doses of 1, 10, and 100 mg/kg resulted in a dose-dependent decrease in heart rate and mean blood pressure. Specifically, heart rates decreased by 17.5%, 17.9%, and 18.9% respectively for the three doses, while mean blood pressure reductions were noted at 13.5% for controls compared to reductions of 37%, 23%, and 26% for the respective doses of VMAEE .

Diagnostic Utility

VMA is primarily utilized as a biomarker for diagnosing pheochromocytoma and neuroblastoma due to its elevation in patients with these conditions. A study conducted at the University Hospital of the West Indies analyzed urinary VMA levels in patients suspected of having pheochromocytoma, finding that elevated levels were present in a significant number of cases . This underscores the compound's relevance in clinical diagnostics.

Case Studies

  • Pheochromocytoma Diagnosis
    • A retrospective analysis over six years revealed that out of 551 VMA tests conducted, elevated levels were found in 122 tests from 85 patients. This study highlighted the importance of urinary VMA as a diagnostic tool for adrenal tumors .
  • Neuroblastoma Correlation
    • Another study focused on the correlation between urinary VMA levels and neuroblastoma in children. It was found that higher concentrations of VMA were consistently associated with the presence of neuroblastoma, supporting its use as a non-invasive biomarker .

Mechanistic Insights

Recent studies have explored the molecular mechanisms underlying the antioxidant activity of VMAEE. Molecular docking studies suggest that VMAEE interacts with various proteins through hydrogen bonding and hydrophobic interactions, enhancing its potential as an antioxidant agent .

Analytical Methods

Advancements in analytical techniques have improved the detection and quantification of VMAEE in biological samples. A high-throughput LC-MS/MS method has been developed that allows for rapid measurement of urinary VMA with high accuracy and reproducibility, making it suitable for routine clinical applications .

Summary Table of Biological Activities

Activity TypeFindingsReference
Antioxidant ActivityIC50 = 33 μM against DPPH radicals
Cardiovascular EffectsDecrease in heart rate (up to 18.9%) and BP (up to 37%)
Diagnostic UtilityElevated urinary VMA levels correlate with pheochromocytoma
Neuroblastoma CorrelationHigher urinary VMA levels linked to neuroblastoma

Properties

IUPAC Name

ethyl 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-3-16-11(14)10(13)7-4-5-8(12)9(6-7)15-2/h4-6,10,12-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANQOURSKMXOPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858557
Record name Ethyl hydroxy(4-hydroxy-3-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52058-11-4
Record name Ethyl hydroxy(4-hydroxy-3-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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